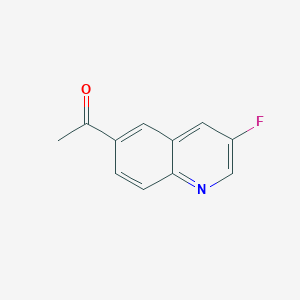

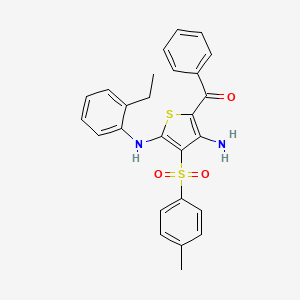

![molecular formula C15H13F3N2S B2568850 N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea CAS No. 861208-61-9](/img/structure/B2568850.png)

N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea” is a compound that likely contains a thiourea group, which is characterized by the presence of a sulfur atom and a carbonyl group (C=O). Thiourea derivatives have been widely used in organic chemistry as organocatalysts .

Chemical Reactions Analysis

Thiourea derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles, bases, or hydrogen-bond donors, depending on the reaction conditions .Applications De Recherche Scientifique

- The compound interacts with the gibberellin insensitive DWARF1 (GID1) receptor, suggesting its potential as a plant growth regulator .

- It is widely used to promote organic transformations due to its ability to activate substrates via explicit hydrogen bonding in transition states, stabilizing negative charges (e.g., oxygen anions) during reactions .

Plant Growth Regulation

Organocatalysis

Electron Donor–Acceptor Complex Catalysis

Mécanisme D'action

Target of Action

The primary target of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea is the electron donor–acceptor (EDA) complex . This compound acts as a pre-catalyst in the EDA complex catalysis strategy .

Mode of Action

N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea: interacts with its targets by serving as a pre-catalyst and a base as a pre-catalyst initiation switch . This interaction generates iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .

Biochemical Pathways

The biochemical pathway affected by N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea involves the generation of iminyl radical intermediates from oxime esters . The downstream effects of this pathway include the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines .

Pharmacokinetics

The pharmacokinetics of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea Its role as a pre-catalyst suggests that it may have unique adme properties that contribute to its bioavailability .

Result of Action

The molecular and cellular effects of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea ’s action include the in situ conversion of a cost-effective and stable precursor into an electron donor for the catalytic system . It also achieves the regeneration of the donor species .

Action Environment

Environmental factors such as light conditions can influence the action, efficacy, and stability of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea . For instance, blue LED irradiation is necessary for the single-electron reduction process in its mode of action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2S/c16-15(17,18)12-6-4-5-11(9-12)10-19-14(21)20-13-7-2-1-3-8-13/h1-9H,10H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPWQPUDEXHWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568767.png)

![7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2568769.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2568776.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2568779.png)

![2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2568783.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2568784.png)